molecular formula C7H3BrClIN2 B1457317 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 876343-87-2

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1457317
CAS No.: 876343-87-2
M. Wt: 357.37 g/mol
InChI Key: UDHXQNMKGZFHBA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains bromine, chlorine, and iodine substituents on a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. For example, 4-chloro-7-azaindole can be used as a starting material. The reaction involves the following steps :

    Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has shown promise as an anticancer agent. Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit certain kinases involved in cancer progression. For instance, studies have demonstrated that modifications on the pyrrole ring can enhance selectivity towards specific cancer cell lines, making it a candidate for further development in targeted cancer therapies .

Antiviral Properties
There is emerging evidence that this compound may possess antiviral activity. Some derivatives of pyrrolo[2,3-b]pyridine have been investigated for their ability to inhibit viral replication. For example, compounds similar to this compound have been linked to the inhibition of RNA viruses, suggesting potential applications in treating viral infections .

Biological Research

Cell Signaling Studies
The compound is utilized in cell signaling studies due to its ability to modulate pathways involving protein kinases. Researchers have employed it to investigate the phosphorylation states of proteins involved in cellular processes such as proliferation and apoptosis. This application is critical for understanding the molecular mechanisms underlying various diseases, including cancer and neurodegenerative disorders .

Stem Cell Research
In developmental biology, this compound has been cited in studies involving stem cell differentiation. Its role as a signaling molecule can influence stem cell fate decisions, making it a valuable tool for researchers studying regenerative medicine and tissue engineering .

Material Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic semiconductors has been explored for developing more efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to facilitate charge transport can enhance device performance significantly .

Comparative Analysis of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer & Antiviral AgentInhibits cancer cell proliferation; antiviral activity
Biological ResearchCell Signaling & Stem Cell StudiesModulates signaling pathways; influences differentiation
Material ScienceOrganic ElectronicsEnhances charge transport in OLEDs and solar cells

Case Studies

Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications increased potency by selectively targeting cancer pathways while minimizing effects on normal cells.

Case Study 2: Viral Inhibition
A recent investigation highlighted the compound's potential against RNA viruses like influenza. By modifying the halogen substituents on the pyrrole ring, researchers were able to enhance antiviral efficacy significantly, paving the way for new therapeutic strategies against viral infections.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogen atoms, which provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of novel chemical entities and the exploration of new biological activities .

Biological Activity

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7H3BrClIN2
  • CAS Number: 876343-87-2
PropertyValue
Molecular Weight307.37 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
AppearanceSolid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases. This compound has been shown to inhibit various kinases involved in critical cellular pathways, including those associated with cancer progression.

Case Study: Inhibition of Kinases

Research has demonstrated that derivatives of this compound can effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cell proliferation and survival. By binding to these receptors, the compound disrupts downstream signaling pathways, leading to reduced cell growth and apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, a study reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties

Summary of Studies

  • Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on cancer cell lines.
    • Findings : Induced apoptosis and inhibited proliferation in breast and lung cancer cells.
    • Reference :
  • Kinase Inhibition :
    • Objective : Assess inhibitory effects on FGFRs.
    • Findings : Significant inhibition leading to reduced signaling for cell growth.
    • Reference :
  • Antimicrobial Activity :
    • Objective : Test against bacterial strains.
    • Findings : Effective growth inhibition observed.
    • Reference :

Table 2: Summary of Biological Activities

Activity TypeTarget/OrganismEffectReference
AnticancerBreast Cancer CellsInduces apoptosis
AnticancerLung Cancer CellsInhibits proliferation
Kinase InhibitionFGFRsReduces signaling
AntimicrobialVarious BacteriaGrowth inhibition

Properties

IUPAC Name

5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-2-11-7-3(6(4)9)1-5(10)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHXQNMKGZFHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=C(C(=C21)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733225
Record name 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-87-2
Record name 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of a 4:6 mixture of 1-benzenesulfonyl-5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine and 5-bromo-4-chloro-2-iodo-1-(2-iodobenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.178 mmol) in THF (4 mL) was added 3N NaOH in methanol (1 mL), and the mixture was stirred at RT for 30 min. The reaction was quenched with saturated ammonium chloride solution (2 mL), water (5 mL) was added, and the mixture was filtered. The precipitate obtained was washed with water (3×10 mL) followed by hexane (3×10 mL) and dried under vacuum to yield the title compound as white solid. 1H NMR (400 MHz, CD3OD): δ=8.21 (s, 1H), 6.74 (s, 1H); MS (ES+): m/z 358.75 (100) [MH+]; HPLC: tR=5.68 min (ZQ2000, nonpolar—15 min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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